

7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide for Researchers

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CAS Registry Number: 947611-61-2

This technical guide provides an in-depth overview of **7,3'-Dihydroxy-5'-methoxyisoflavone**, a naturally occurring isoflavone with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this compound.

Core Data

Property	Value	Reference
CAS Registry Number	947611-61-2	[1][2][3]
Molecular Formula	C16H12O5	[1]
Molecular Weight	284.26 g/mol	[1]
Natural Sources	Calpurnia aurea, Dalbergia odorifera	[1][4]

Biological Activity

7,3'-Dihydroxy-5'-methoxyisoflavone has been evaluated for several biological activities, with notable findings in anticancer, alpha-glucosidase inhibition, and anti-inflammatory assays.



Anticancer Activity

In a study by Korir et al. (2014), **7,3'-Dihydroxy-5'-methoxyisoflavone** was assessed for its in vitro anticancer activity against a panel of three human cancer cell lines. The compound exhibited moderate activity, with the following Growth Inhibition 50 (GI₅₀) values.[1][2][3][5]

Cell Line	Cancer Type	Gl₅₀ (μg/mL)
MCF7	Breast	>100
TK10	Renal	85.4
UACC62	Melanoma	89.1

Alpha-Glucosidase Inhibitory Activity

Research on isoflavones from Dalbergia odorifera has highlighted the potential of **7,3'- Dihydroxy-5'-methoxyisoflavone** as an alpha-glucosidase inhibitor, suggesting its relevance in the management of type 2 diabetes.[4]

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties, a common characteristic of flavonoids that warrants further investigation into its mechanisms of action.[4]

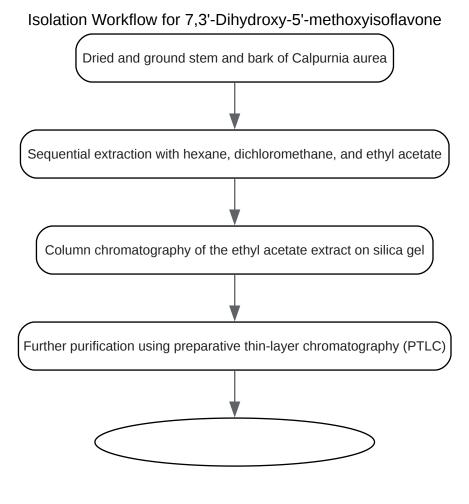
Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of **7,3'-Dihydroxy-5'-methoxyisoflavone**, based on published literature.

Isolation from Calpurnia aurea

The isolation of **7,3'-Dihydroxy-5'-methoxyisoflavone** from the stem and bark of Calpurnia aurea was achieved through a series of extraction and chromatographic steps.[1][2][3]





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Isolation workflow from Calpurnia aurea.

Protocol:

- Plant Material Preparation: The stem and bark of Calpurnia aurea are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, and then ethyl acetate.
 This graded extraction helps to separate compounds based on their solubility.
- Column Chromatography: The ethyl acetate extract, which is rich in flavonoids, is subjected to column chromatography over silica gel. The column is eluted with a solvent gradient, often a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

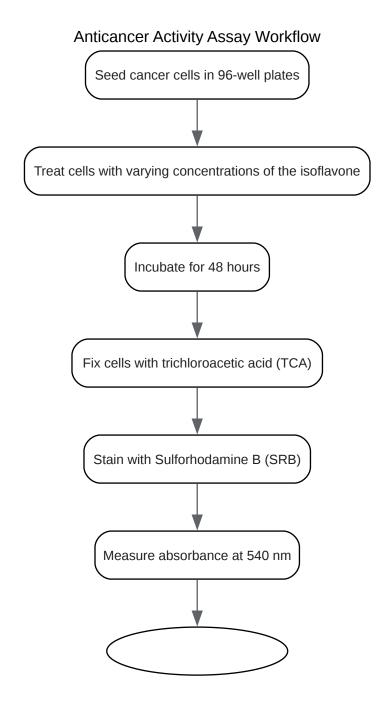


- Purification: Fractions containing the isoflavone of interest are further purified using techniques such as preparative thin-layer chromatography (PTLC) to yield the pure 7,3'-Dihydroxy-5'-methoxyisoflavone.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2][3]

In Vitro Anticancer Activity Assay

The anticancer activity of **7,3'-Dihydroxy-5'-methoxyisoflavone** was determined using a protein-staining assay with sulforhodamine B (SRB).[1][2][3]





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In vitro anticancer activity assay workflow.

Protocol:

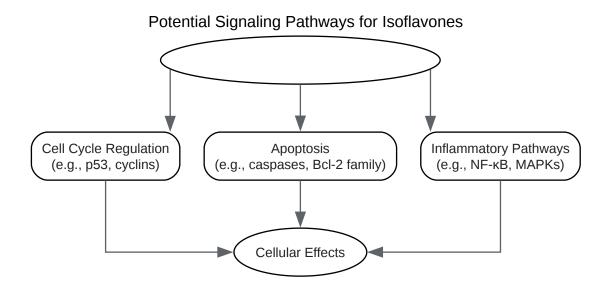
• Cell Culture: Human cancer cell lines (e.g., MCF7, TK10, UACC62) are maintained in appropriate culture media and conditions.



- Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are treated with a range of concentrations of 7,3' Dihydroxy-5'-methoxyisoflavone and incubated for 48 hours.
- Cell Fixation: After incubation, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
- Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution,
 and the absorbance is read on a plate reader at a wavelength of 540 nm.
- Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[1][2][3]

Potential Signaling Pathways

While the specific signaling pathways modulated by **7,3'-Dihydroxy-5'-methoxyisoflavone** are not yet fully elucidated, flavonoids are known to interact with various cellular signaling cascades. Based on the activities of structurally similar flavonoids, potential pathways that could be affected include those involved in cell cycle regulation, apoptosis, and inflammatory responses.





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Hypothesized signaling pathways for isoflavones.

Further research is required to identify the precise molecular targets and mechanisms of action of **7,3'-Dihydroxy-5'-methoxyisoflavone**. This technical guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this promising natural compound.

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